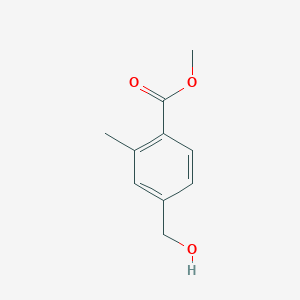

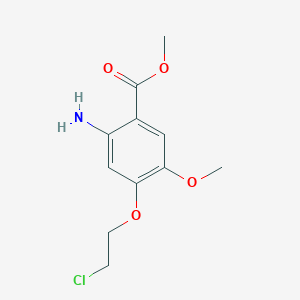

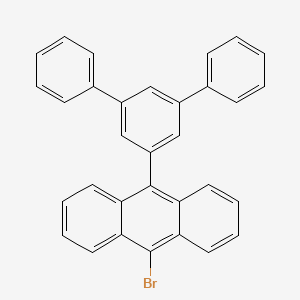

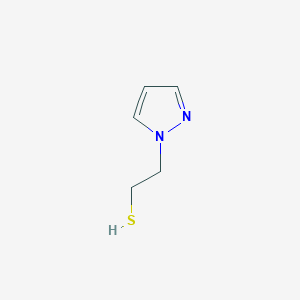

![molecular formula C9H8BrN3 B1290054 6-溴-3-环丙基-[1,2,4]三唑并[4,3-A]吡啶 CAS No. 668990-80-5](/img/structure/B1290054.png)

6-溴-3-环丙基-[1,2,4]三唑并[4,3-A]吡啶

描述

6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine (6-Br-3-Cp-TAP) is an organic compound with a wide range of applications in scientific research. It is a derivative of a triazolopyridine and is composed of a benzene ring, a cyclopropyl group, and a bromine atom. 6-Br-3-Cp-TAP is used as a building block in organic synthesis and is also used as a ligand in coordination chemistry. This compound has been extensively studied for its unique properties and its potential applications in scientific research.

科学研究应用

医药化学:抗菌剂

该化合物因其在开发新型抗菌剂中的核心结构潜力而被探索。 其衍生物已显示出对细菌(如金黄色葡萄球菌和大肠杆菌)的抑制活性,这些细菌是感染的常见病原体 .

农业:抗真菌和杀虫特性

在农业领域,该化合物的衍生物已接受抗真菌和杀虫活性的测试。 它们对植物病原体(如禾谷镰刀菌)和害虫显示出有希望的结果,为开发新的农用化学品提供了可能性 .

材料科学:有机合成中间体

该化合物是合成各种有机材料的中间体。 其溴原子可用于进一步功能化,使其成为创建用于材料科学应用的复杂有机分子的宝贵构建模块 .

环境科学:污染物降解

已经进行研究以利用该化合物降解环境污染物。 其反应性使其能够参与分解有害物质的化学反应,从而有助于环境清理工作 .

化学合成:钯催化反应

在化学合成中,该化合物用于钯催化的交叉偶联反应。 其结构有利于与其他有机片段形成键,从而导致创建各种化学实体 .

生物化学:酶抑制研究

该化合物的衍生物正在研究其抑制在疾病途径中至关重要的酶的潜力。 这可能导致开发靶向体内特定生化反应的新药 .

安全和危害

作用机制

Target of Action

Similar compounds have been shown to exhibit inhibitory activity against certain enzymes

Mode of Action

The exact mode of action of 6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine is currently unknown due to the lack of specific information . This interaction could potentially inhibit or enhance the activity of the target, depending on the nature of the interaction.

Biochemical Pathways

Based on the antifungal and insecticidal activities of similar compounds , it can be inferred that the compound may interfere with pathways essential for the growth and survival of certain organisms.

Result of Action

Similar compounds have shown significant inhibitory activity, suggesting that this compound may also have potent effects at the molecular and cellular level .

属性

IUPAC Name |

6-bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOJTEGIQBVJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623657 | |

| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668990-80-5 | |

| Record name | 6-Bromo-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。